molecular formula C10H12N4O2 B1269452 Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2627-58-9

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1269452
CAS No.: 2627-58-9
M. Wt: 220.23 g/mol
InChI Key: UQUFOQMTNQTGIS-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C10H12N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a series of reactions including cyclization and amination to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features and photophysical properties. Similar compounds include:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their chemical and physical properties .

Biological Activity

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 2627-58-9) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including relevant case studies, research findings, and a data table summarizing its properties.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been studied for its effects on various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that it can inhibit cell proliferation and promote cell cycle arrest in cancer cell lines such as HeLa and A431 .
  • Case Study : A study involving the compound's application in breast cancer cells revealed that it effectively inhibited cell migration and invasion, suggesting its potential as a therapeutic agent against metastasis .

Enzymatic Inhibition

This compound has also been noted for its ability to inhibit certain enzymes involved in cancer progression:

  • Target Enzymes : It has shown inhibitory activity against dihydrofolate reductase (DHFR) and other kinases associated with tumor growth. This inhibition is crucial for the development of targeted cancer therapies .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate that it exhibits activity against various bacterial strains, although further studies are required to fully elucidate its spectrum of activity and mechanism of action .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in cancer cells
Cell Cycle ArrestInhibits proliferation in HeLa cells
Enzyme InhibitionInhibits DHFR and kinases
AntimicrobialActive against certain bacteria

Properties

IUPAC Name

ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-8-4-6(2)13-14(8)9(7)11/h4-5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUFOQMTNQTGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360204
Record name ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-58-9
Record name ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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